O,O,O-Tributyl phosphorothioate O,O,O-Tributyl phosphorothioate
Brand Name: Vulcanchem
CAS No.: 12408-16-1
VCID: VC20975440
InChI: InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3
SMILES: CCCCOP(=S)(OCCCC)OCCCC
Molecular Formula: C12H27O3PS
Molecular Weight: 282.38 g/mol

O,O,O-Tributyl phosphorothioate

CAS No.: 12408-16-1

Cat. No.: VC20975440

Molecular Formula: C12H27O3PS

Molecular Weight: 282.38 g/mol

* For research use only. Not for human or veterinary use.

O,O,O-Tributyl phosphorothioate - 12408-16-1

Specification

CAS No. 12408-16-1
Molecular Formula C12H27O3PS
Molecular Weight 282.38 g/mol
IUPAC Name tributoxy(sulfanylidene)-λ5-phosphane
Standard InChI InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3
Standard InChI Key PPEZWDDRWXDXOQ-UHFFFAOYSA-N
SMILES CCCCOP(=S)(OCCCC)OCCCC
Canonical SMILES CCCCOP(=S)(OCCCC)OCCCC

Introduction

Chemical Structure and Basic Properties

O,O,O-Tributyl phosphorothioate has the chemical formula C₁₂H₂₇O₃PS and a molecular weight of 282.38 . The compound features a central phosphorus atom bonded to three butoxy groups via oxygen atoms, with a sulfur atom double-bonded to the phosphorus. This creates the characteristic phosphorothioate (P=S) group that distinguishes it from related phosphate esters.

The compound is identified by CAS number 78-47-7 . Structurally, it belongs to the family of trialkyl phosphorothioate esters, where the alkyl group in this case is butyl. The "O,O,O" designation in its name indicates that all three attachments to the phosphorus atom are through oxygen atoms (as opposed to sulfur or nitrogen).

The physical appearance of O,O,O-Tributyl phosphorothioate is typically described as a colorless to pale-yellow liquid with solubility in various organic solvents but limited solubility in water. This property profile makes it useful in numerous applications requiring compatibility with organic media.

Synthesis Methods

Traditional Synthetic Routes

Several methods exist for synthesizing O,O,O-Tributyl phosphorothioate. One of the primary synthesis routes involves the reaction of phosphorus pentasulfide (P₂S₅) with butanol. This reaction typically proceeds under reflux conditions and generates the desired phosphorothioate along with hydrogen sulfide as a byproduct. The general reaction can be represented as:

P₂S₅ + 6C₄H₉OH → 2(C₄H₉O)₃PS + 3H₂S

Alternative Synthesis Methods

An alternative synthesis method utilizes tributyl phosphite as the starting material, which undergoes reaction with elemental sulfur. According to documentation from chemicalbook.com, this reaction produces O,O,O-Tributyl phosphorothioate with a yield of approximately 79.36% .

The reaction conditions typically involve:

  • Temperature of 80°C

  • Reaction time of approximately 2 hours

  • Use of ionic liquid (specifically 1-butyl-3-methylimidazolium hydrogen sulfate) as a reaction medium

This synthesis method represents a potentially more efficient approach compared to traditional methods, utilizing milder conditions and potentially offering better selectivity.

Industrial Production Techniques

For industrial-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled, including precise regulation of temperature, pressure, and the molar ratio of reactants. Following the reaction, the product undergoes purification through distillation to remove unreacted starting materials and byproducts.

MethodStarting MaterialsReaction ConditionsYieldAdvantages
P₂S₅ MethodPhosphorus pentasulfide, ButanolRefluxNot specifiedWell-established method
Phosphite OxidationTributyl phosphite, Sulfur80°C, 2h, Ionic liquid~79.36%Higher selectivity, milder conditions
Industrial ProcessVariousContinuous flow, controlled conditionsVariesOptimized for scale and consistency

Chemical Reactions and Transformations

Oxidation Reactions

O,O,O-Tributyl phosphorothioate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions typically involve the sulfur atom and can result in the formation of tributyl phosphate and other sulfur-containing byproducts. The oxidation represents an important transformation that alters the chemical and physical properties of the compound.

Hydrolysis Reactions

In the presence of water, especially under acidic or basic conditions, O,O,O-Tributyl phosphorothioate can undergo hydrolysis. This reaction typically results in the formation of butanol and phosphoric acid derivatives. The hydrolysis reaction is particularly relevant when considering the environmental fate and stability of the compound.

Substitution Reactions

Nucleophilic substitution reactions can occur at the phosphorus center of O,O,O-Tributyl phosphorothioate. Various nucleophiles, including amines and alcohols, can react with the compound under appropriate conditions, leading to the formation of different organophosphorus derivatives.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Compounds

O,O,O-Tributyl phosphorothioate shares structural similarities with several related organophosphorus compounds, but important differences exist in their atomic composition and arrangement:

  • Tributyl phosphate (TBP): Similar in structure but contains an oxygen atom instead of sulfur double-bonded to phosphorus. TBP has the formula (C₄H₉O)₃PO and CAS number 126-73-8 .

  • S,S,S-Tributyl phosphorotrithioate (Tribufos): Contains three sulfur atoms connecting the butyl groups to the phosphorus atom, rather than oxygen atoms. It has CAS number 74-48-8 .

These structural differences result in distinct chemical and physical properties, as well as different applications and toxicological profiles.

Property Differences

The presence of the P=S bond in O,O,O-Tributyl phosphorothioate, as opposed to the P=O bond in tributyl phosphate, results in several important property differences:

  • Thermal stability: Phosphorothioates generally exhibit different thermal decomposition characteristics compared to their phosphate counterparts.

  • Reactivity: The P=S bond has different reactivity patterns compared to the P=O bond, affecting the compound's chemical behavior.

  • Solubility: While both compounds show good solubility in organic solvents, the precise solubility profiles differ.

Table 2: Comparison of Properties Between O,O,O-Tributyl Phosphorothioate and Related Compounds

PropertyO,O,O-Tributyl PhosphorothioateTributyl PhosphateS,S,S-Tributyl Phosphorotrithioate
FormulaC₁₂H₂₇O₃PSC₁₂H₂₇O₄PC₁₂H₂₇PS₃
CAS Number78-47-7126-73-874-48-8
Bond TypeP=S with O-linkagesP=O with O-linkagesP=S with S-linkages
Physical StateColorless to pale-yellow liquidColorless liquidNot specified in sources
Primary UsesLubricant additivesVarious industrial applicationsAgricultural (pesticide)

Applications in Research and Industry

Industrial Applications

O,O,O-Tributyl phosphorothioate finds application as a lubricant additive, particularly in high-temperature environments. The mechanism of action involves the compound's interaction with metal surfaces, forming a protective layer that reduces friction and wear. This protective film consists of organophosphorus compounds and metal phosphates that prevent direct metal-to-metal contact.

The effectiveness of O,O,O-Tributyl phosphorothioate as a lubricant additive is attributed to the presence of the sulfur atom, which enhances the compound's ability to form protective films on metal surfaces compared to its oxygen-containing analogs.

Research Applications

In scientific research, O,O,O-Tributyl phosphorothioate serves multiple purposes:

  • As a reagent in the synthesis of other organophosphorus compounds

  • In studies investigating the properties and behaviors of phosphorothioate esters

  • As a model compound for understanding the mechanisms of action of similar organophosphorus compounds

Toxicological Considerations

While specific toxicological data for O,O,O-Tributyl phosphorothioate is limited in the provided sources, we can gain some insight by examining related compounds:

Comparison with Tributyl Phosphate

Tributyl phosphate (TBP) is known to cause irritation when in contact with skin and eyes, and can irritate the respiratory system when inhaled . It may also contribute to pulmonary edema at higher exposures. By comparing the structures, researchers can make educated assessments about the potential toxicological profile of O,O,O-Tributyl phosphorothioate, while recognizing that the P=S bond may alter its biological activity compared to TBP.

Comparison with S,S,S-Tributyl Phosphorotrithioate

S,S,S-Tributyl phosphorotrithioate (Tribufos) has established minimal risk levels (MRLs) for various exposure routes and durations. For example, the intermediate-duration inhalation MRL is 0.04 mg/m³, based on decreased red blood cell acetylcholinesterase activity . While these values cannot be directly applied to O,O,O-Tributyl phosphorothioate, they provide context for understanding the potential toxicological considerations of this class of compounds.

Table 3: Key Toxicological Parameters of Related Compounds

CompoundParameterValueEffectReference
Tributyl PhosphateNot specifiedNot quantifiedSkin/eye irritation, respiratory irritation
S,S,S-Tributyl PhosphorotrithioateIntermediate Inhalation MRL0.04 mg/m³Decreased RBC AChE activity
S,S,S-Tributyl PhosphorotrithioateNOAEL (inhalation)2.43 mg/m³No observed adverse effects

Future Research Directions

Several areas warrant further investigation regarding O,O,O-Tributyl phosphorothioate:

  • Development of more efficient and environmentally friendly synthesis methods

  • Detailed toxicological profiling specific to O,O,O-Tributyl phosphorothioate

  • Exploration of novel applications based on its unique chemical properties

  • Structure-activity relationship studies comparing various phosphorothioate esters

  • Environmental fate and degradation pathways

These research directions would expand our understanding of this compound and potentially open new avenues for its application while ensuring appropriate safety considerations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator